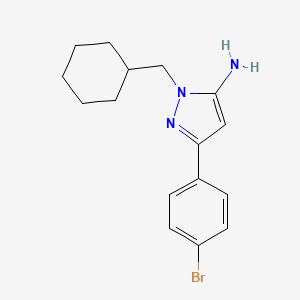![molecular formula C16H16O5 B5782463 2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)
2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and its ability to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione involves its interaction with various biological targets, including enzymes and receptors. This compound has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as activate certain receptors involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the protection of neuronal cells from oxidative stress. This compound has also been found to modulate various signaling pathways involved in cellular processes, such as the MAPK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of studying 2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione in lab experiments is its unique structure and its ability to interact with various biological targets. This compound has also been found to exhibit low toxicity, making it suitable for further development as a drug candidate. However, one of the limitations of studying this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione. One possible direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and its interactions with various biological targets.
Synthesis Methods
The synthesis of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
properties
IUPAC Name |
2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclopentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-14-8-4-10(9-15(14)21-2)3-5-11(17)16-12(18)6-7-13(16)19/h3-5,8-9,16H,6-7H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSHSUFPIRWGPS-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2C(=O)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2C(=O)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
methanone](/img/structure/B5782392.png)


![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![2-{2-methoxy-4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5782430.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)

![methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate](/img/structure/B5782455.png)



